molecular formula C4H4BrN3O B6329339 2-Amino-4-bromopyrimidin-5-ol CAS No. 1260763-82-3

2-Amino-4-bromopyrimidin-5-ol

Cat. No.: B6329339
CAS No.: 1260763-82-3
M. Wt: 190.00 g/mol
InChI Key: LXRPVCGTYPEIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-bromopyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H4BrN3O. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromopyrimidin-5-ol typically involves a multi-step process. One common method starts with the bromination of uracil using phosphorus oxybromide to produce 2,4-dibromopyrimidine. This intermediate is then subjected to an amination reaction with ammonia to yield 2-Amino-4-bromopyrimidine . The final step involves the hydroxylation of the 5-position to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromopyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-bromopyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromopyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s bromine and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

    2-Amino-5-bromopyridine: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Amino-4-bromopyridine: Another closely related compound with a pyridine ring.

Uniqueness: 2-Amino-4-bromopyrimidin-5-ol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, which provides distinct reactivity and interaction profiles compared to its pyridine analogs. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .

Properties

IUPAC Name

2-amino-4-bromopyrimidin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRPVCGTYPEIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717147
Record name 2-Amino-4-bromopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260763-82-3
Record name 2-Amino-4-bromopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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